molecular formula C8H13O5- B14360830 4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate CAS No. 95271-54-8

4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate

Katalognummer: B14360830
CAS-Nummer: 95271-54-8
Molekulargewicht: 189.19 g/mol
InChI-Schlüssel: WVMURRCWDZPUCY-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate is an organic compound with a complex structure that includes both hydroxy and oxo functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate can be achieved through several methods. One common approach involves the reaction of 3-hydroxybutan-2-one with a suitable esterifying agent under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification and purification to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism by which 4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. The hydroxy and oxo groups play a crucial role in these interactions, facilitating binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

95271-54-8

Molekularformel

C8H13O5-

Molekulargewicht

189.19 g/mol

IUPAC-Name

4-(3-hydroxybutan-2-yloxy)-4-oxobutanoate

InChI

InChI=1S/C8H14O5/c1-5(9)6(2)13-8(12)4-3-7(10)11/h5-6,9H,3-4H2,1-2H3,(H,10,11)/p-1

InChI-Schlüssel

WVMURRCWDZPUCY-UHFFFAOYSA-M

Kanonische SMILES

CC(C(C)OC(=O)CCC(=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.